molecular formula C16H15N5OS B11976201 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11976201
M. Wt: 325.4 g/mol
InChI Key: BETOLCHCGYUWTP-VCHYOVAHSA-N
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Description

4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a pyridine ring, and an ethoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 4-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The triazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the ethoxy group in 4-((4-Ethoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C16H15N5OS

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5OS/c1-2-22-14-7-5-12(6-8-14)10-18-21-15(19-20-16(21)23)13-4-3-9-17-11-13/h3-11H,2H2,1H3,(H,20,23)/b18-10+

InChI Key

BETOLCHCGYUWTP-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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